3-Penten-1-yne

Description

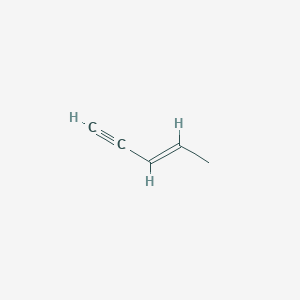

Structure

3D Structure

Properties

IUPAC Name |

(E)-pent-3-en-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJOPMVSQIBJCW-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878775 | |

| Record name | 3-PENTEN-1-YNE, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2004-69-5, 2206-23-7 | |

| Record name | trans-3-Penten-1-yne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Penten-1-yne, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Penten-1-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PENTEN-1-YNE, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pent-3-en-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Penten 1 Yne and Its Functionalized Derivatives

Established Synthetic Routes and Reaction Conditions

Established methods for synthesizing alkynes, including 3-penten-1-yne (B140091), often involve elimination reactions or the coupling of smaller molecular fragments.

Dehydrohalogenation Approaches

Dehydrohalogenation is a fundamental method for the synthesis of alkynes, involving the removal of two equivalents of hydrogen halide (HX) from a suitable halide precursor. This process typically requires a strong base. byjus.comchemistrytalk.orgchemistrysteps.comunacademy.com Vicinal dihalides (with halogens on adjacent carbons) or geminal dihalides (with both halogens on the same carbon) can serve as starting materials for alkyne synthesis via double dehydrohalogenation. chemistrytalk.orgchemistrysteps.comntu.edu.sglibretexts.org The reaction usually proceeds through two successive E2 elimination steps. chemistrytalk.orgntu.edu.sg Strong bases such as sodium amide (NaNH₂) in liquid ammonia (B1221849) are commonly employed to effect these transformations. chemistrysteps.comntu.edu.sglibretexts.org For terminal alkynes, such as this compound, a third equivalent of base may be required to deprotonate the acidic terminal proton, forming an acetylide ion, which is then protonated during workup. ntu.edu.sglibretexts.org

For example, the preparation of alkynes from vicinal dihalides involves the addition of halogens to alkenes, followed by treatment with a strong base. byjus.comunacademy.com Vinylic halides are formed as intermediates, which then undergo a second elimination to yield the alkyne. byjus.com

Organometallic Reagent-Mediated Syntheses

Organometallic reagents play a significant role in the construction of carbon-carbon bonds and are utilized in the synthesis of alkynes and enynes. Coupling reactions involving terminal alkynes and organometallic species are valuable tools. acs.orgnih.govepfl.ch For instance, the cross-coupling of terminal alkynes with various partners, such as alkyl halides or isonitriles, can be catalyzed by organometallic complexes. acs.orgepfl.ch Iron-catalyzed cross-coupling of non-activated secondary alkyl halides with alkynyl Grignard reagents has been reported as a method to access substituted alkynes. epfl.ch Similarly, copper-catalyzed cross-coupling reactions of terminal alkynes with compounds like monooxalyl chloride derivatives have been developed for the synthesis of 2-oxo-3-butynoates. organic-chemistry.org The synthesis of (E)-3-penten-1-yne has been reported through the rearrangement of certain organometallic compounds. ontosight.ai

Multistep Synthetic Sequences for Complex Precursors

The synthesis of this compound and its derivatives, particularly functionalized or stereodefined analogues, often necessitates multistep synthetic sequences starting from simpler, readily available precursors. Planning these sequences involves retrosynthetic analysis to identify suitable starting materials and reaction steps. libretexts.orgchemistrydocs.compressbooks.pub

One example involves the preparation of (E)-3-penten-1-yne starting from 1,1-dibromo-1,3-pentadiene, which itself can be prepared from (E)-crotonaldehyde using the Corey-Fuchs protocol. academie-sciences.fracademie-sciences.fr This highlights how a desired enyne structure is built through a series of transformations from a different functional group arrangement. The volatility of this compound can pose challenges in isolation during these sequences, sometimes requiring specific techniques like bubbling an inert gas through the solution to collect the product. academie-sciences.fr

Multistep approaches are also crucial for synthesizing more complex molecules incorporating the this compound structure, such as certain natural products. academie-sciences.fracademie-sciences.fr These syntheses may involve coupling reactions of enyne fragments with other molecular units. academie-sciences.fracademie-sciences.fr

Stereoselective Synthesis of (E)- and (Z)-3-Penten-1-yne

The presence of a double bond in this compound introduces the possibility of geometric isomerism (E and Z). Achieving stereoselective synthesis of these isomers is important for applications where the specific spatial arrangement of the molecule is critical.

While general alkyne synthesis methods like dehydrohalogenation may not inherently control the stereochemistry of a resulting double bond elsewhere in the molecule, specific strategies are employed for stereoselective enyne synthesis.

The preparation of (E)-3-penten-1-yne has been reported starting from (E)-crotonaldehyde via 1,1-dibromo-1,3-pentadiene. academie-sciences.fracademie-sciences.fr This suggests that the stereochemistry of the starting material can be carried through the synthetic sequence to influence the final enyne product.

For the synthesis of (Z)-alkenes from alkynes, partial hydrogenation using a Lindlar catalyst is a known method that selectively reduces a triple bond to a cis (Z) double bond. pressbooks.pubdu.edu.eg While this method is typically used to generate alkenes from alkynes, related strategies or modifications might be applicable in the context of enyne synthesis to control the double bond geometry.

Specific research has focused on the stereoselective synthesis of substituted enynes, which can provide insights into controlling the stereochemistry of the double bond in this compound analogues. For instance, palladium-catalyzed hydroalkynylation of allenes can provide (E)-1,3-enyne derivatives with high stereoselectivity. organic-chemistry.org Nickel-catalyzed cross-coupling reactions have also been explored for the stereoselective synthesis of substituted (Z)-alkenes containing alkyne functionalities. researchgate.net

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues involves introducing various functional groups or alkyl chains onto the core enyne structure. This expands the chemical space and potential applications of these compounds.

Organometallic coupling reactions are frequently used to synthesize substituted alkynes and enynes. epfl.chorganic-chemistry.org For example, cross-coupling reactions of terminal alkynes with organometallic reagents or organic halides allow for the introduction of diverse substituents. epfl.chorganic-chemistry.org Iron-catalyzed cross-coupling has been shown to tolerate a wide range of secondary alkyl halides and terminal alkynes, yielding substituted alkynes. epfl.ch Palladium-catalyzed coupling reactions, such as Sonogashira coupling, are powerful tools for forming carbon-carbon bonds between terminal alkynes and sp²-hybridized halides (aryl or vinyl halides), which could be adapted for synthesizing substituted enynes. epfl.chorganic-chemistry.org

The synthesis of substituted 1,3-enynes can be achieved through various C-C coupling reactions. organic-chemistry.org These include Sonogashira cross-coupling with vinylation reagents or copper-catalyzed Hiyama-type cross-coupling of vinylsiloxanes with bromoalkynes. organic-chemistry.org These methods allow for the introduction of alkenyl substituents onto alkyne frameworks, which is relevant to the synthesis of substituted this compound analogues.

Specific examples of substituted enynes include 3-methyl-3-penten-1-yne, which can be synthesized through methods like the reaction of propyne (B1212725) with isopropylmagnesium bromide followed by dehydration. ontosight.ai This demonstrates how incorporating alkyl groups can be achieved through Grignard reagents and subsequent transformations.

Novel Synthetic Protocols and Method Development

Ongoing research aims to develop novel and more efficient synthetic protocols for accessing this compound and its derivatives, often focusing on improved yields, selectivity, milder conditions, or the use of more sustainable reagents.

Recent advancements in organometallic catalysis have led to new methods for coupling terminal alkynes. acs.orgnih.govorganic-chemistry.org For instance, novel copper(I)-catalyzed cross-coupling reactions have been developed for the synthesis of 2-oxo-3-butynoates from terminal alkynes and monooxalyl chloride derivatives, offering advantages such as readily available starting materials and mild conditions. organic-chemistry.org

Studies on terminal alkyne coupling reactions promoted by transition metal complexes, such as rhodium(I) complexes, provide insights into the development of new catalytic systems and reaction pathways for enyne formation. nih.gov The investigation of factors influencing regioselectivity and stereoselectivity in these coupling reactions contributes to the design of novel synthetic methods. nih.gov

The synthesis of novel functional materials incorporating enyne structures, such as modified ene-yne compounds with nonlinear optical properties, drives the development of specialized synthetic approaches. researchgate.net These can involve tandem reactions or specific coupling strategies to construct complex enyne systems. researchgate.net

Research into the synthesis of complex natural products containing enyne moieties also contributes to the development of novel synthetic strategies and methodologies applicable to this compound derivatives. academie-sciences.fracademie-sciences.fr These efforts often push the boundaries of existing synthetic techniques and lead to the discovery of new transformations.

Elucidation of Reactivity and Mechanistic Pathways of 3 Penten 1 Yne

Electrophilic Addition Reactions

Alkynes and alkenes are known to undergo electrophilic addition reactions. The presence of both functionalities in 3-penten-1-yne (B140091) means it can react with electrophiles at either the double or triple bond. Electrophilic addition to alkynes typically follows a mechanism analogous to that of alkenes, involving the formation of a vinyl cation intermediate. libretexts.org For terminal alkynes, such as this compound, addition of HX generally follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens, and the halide adds to the more substituted carbon. libretexts.orgpearson.com However, with unsymmetrical internal alkynes, mixtures of isomers can be obtained. libretexts.org

Addition of halogens like bromine to alkynes proceeds via a cyclic bromonium ion intermediate, similar to alkenes, leading to anti-addition and the formation of a trans-dihaloalkene. libretexts.orgpearson.com With excess halogen, a second addition across the newly formed double bond can occur, yielding a tetrahaloalkane. libretexts.orgpearson.com

Hydrogenation Studies and Product Selectivity

Hydrogenation of this compound involves the addition of hydrogen gas across the unsaturated bonds in the presence of a catalyst. The selectivity of hydrogenation is a key aspect, as it can lead to different products depending on the catalyst and conditions used. Selective hydrogenation of the triple bond in enynes to a cis-alkene can be achieved using poisoned palladium catalysts, such as the Lindlar catalyst (Pd/CaCO₃ poisoned with quinoline). pearson.com This catalyst facilitates the syn-addition of hydrogen to the alkyne, preserving the existing double bond and its configuration. pearson.com

Complete hydrogenation of both the double and triple bonds in this compound using catalysts like Pd/C or Raney Ni results in the formation of the corresponding saturated alkane, pentane. pearson.comnist.gov

Research on the hydrogenation of conjugated ene-yne compounds, while not always specific to this compound, highlights the complexities of controlling chemoselectivity and regioselectivity. Studies on similar compounds like valylene (2-methyl-1-butene-3-yne) and vinylacetylene (1-butene-3-yne) over various catalysts (Pd, Cu, Ni) demonstrate how catalyst type and reaction conditions influence the distribution of mono-olefin products and the extent of full saturation. epa.govresearchgate.net

| Hydrogenation Catalyst | Substrate (Example) | Primary Product (Selective) | Full Hydrogenation Product | Selectivity Feature | Source |

|---|---|---|---|---|---|

| Lindlar catalyst (Pd/CaCO₃, quinoline) | Alkyne | cis-Alkene | - | Selective alkyne reduction | pearson.com |

| Pd/C or Raney Ni | Alkyne/Alkene | - | Alkane | Full saturation | pearson.com |

Cycloaddition Reactions and Their Scope

Enyne systems like this compound can participate in cycloaddition reactions, which involve the formation of cyclic adducts through the concerted reaction of π systems. The conjugated π electrons in the enyne system can influence reactivity in cycloadditions. While the search results mention cycloadditions involving enynes and the influence of conjugation stabilization on lowering activation energy , specific examples or detailed scope of cycloaddition reactions of this compound were not extensively detailed. One result mentions cycloadditions in the context of synthesizing polycyclic compounds and using enynes as polymer precursors, exploiting the electron-deficient alkyne and electron-rich alkene for regioselective reactions. Another abstract mentions stereospecific [2π+2π] cycloadditions of a perfluoro-3-methylbut-1-yne derivative with (E)- and (Z)-pentene, indicating that enynes can act as one component in cycloaddition reactions. rsc.org

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Terminal alkynes, like this compound, can be involved in these reactions after deprotonation to form nucleophilic alkynides.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Cacchi-Notari reaction or Sonogashira coupling (which often involves both copper and palladium), are relevant for coupling terminal alkynes with halides. While direct examples of this compound in Sonogashira coupling were not explicitly detailed, the search results highlight copper-catalyzed methods for synthesizing 1,3-enynes through the coupling of vinyl iodides and acetylenes. organic-chemistry.org These methods demonstrate the utility of copper catalysts in forming enyne systems. Copper-mediated oxidative cross-coupling of imines with terminal alkynes, such as pent-1-yne, has also been reported, leading to the formation of ynimines. researchgate.net

Other Catalytic Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, including Sonogashira coupling, are widely used for coupling terminal alkynes. The methodology often involves a palladium catalyst and a copper co-catalyst. organic-chemistry.org While specific examples with this compound were not prominently featured, the general principles of palladium-catalyzed cross-coupling of terminal alkynes are applicable. Nickel-catalyzed cross-coupling reactions involving enynes have also been reported, such as the reaction of a bromo-substituted enyne with alkyl Grignard reagents to stereospecifically yield alkyl-substituted enynes. researchgate.net

Radical-Mediated Reaction Dynamics

Radical reactions involving this compound can lead to various products. Studies have investigated the reaction of phenyl radicals with cis-3-penten-1-yne, which can lead to the formation of polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.netrsc.org Phenyl radicals can react with cis-3-penten-1-yne at different carbon positions (C1, C2, C3, C4, or C5), leading to various adducts and subsequent reaction pathways involving H-abstraction, ring closure, and H-dissociation steps. nih.govrsc.org These reactions often proceed through low energy barriers, indicating their feasibility. rsc.org

Another relevant radical reaction is the addition of HBr to alkynes in the presence of peroxides, which proceeds via a free radical mechanism and results in anti-Markovnikov addition. libretexts.orgvaia.com In this process, a bromine radical adds to the alkyne, forming a more stable radical intermediate, followed by abstraction of a hydrogen atom from HBr. vaia.com This mechanism is relevant for terminal alkynes like this compound.

Reactions with Ethynyl (B1212043) Radical (C2H)

Studies involving the reaction of the ethynyl radical (C2H) with hydrocarbons, including those with similar structures to this compound, provide insights into potential reaction pathways. While direct studies of C2H with this compound were not explicitly found in the search results, research on the reaction of the deuterated ethynyl radical (C2D) with propylene (B89431) (C3H6) has shown the formation of cis/trans-3-penten-1-yne as a predominant product via atomic hydrogen loss from C5H6D intermediates. uhmreactiondynamics.orgnih.govacs.org This suggests that ethynyl radical addition to a double bond followed by hydrogen elimination is a plausible pathway for reactions with enynes like this compound. The ethynyl radical is abundant in the interstellar medium and does not occur naturally on Earth. wikipedia.org

Reactions with Phenyl Radical (C6H5)

The reaction between the phenyl radical (C6H5) and cis-3-penten-1-yne has been investigated, particularly in the context of polycyclic aromatic hydrocarbon (PAH) formation. rsc.org The phenyl radical can add to the carbon atoms of the double or triple bonds in this compound. rsc.org This initial association is highly exothermic and has low energy barriers, driving the formation of various PAH structures through subsequent reactions and rearrangements. rsc.org Potential pathways involve addition at different carbon positions of this compound, leading to various intermediates and ultimately to different PAH products. rsc.orgresearchgate.net The presence of hydrogen atoms can facilitate ring enlargement and formation processes in these reactions. rsc.org

Reactions with Propynyl (B12738560) Radical (CH3CC)

Investigation of Product Branching Ratios and Reaction Intermediates

Studies involving radical reactions with hydrocarbons structurally similar to this compound have provided insights into product branching ratios and the nature of reaction intermediates. For instance, the reaction of the ethynyl radical (C2H) with propene yields C5H6 isomers, including this compound and 4-penten-1-yne, through hydrogen atom loss from C5H7 intermediates. nih.gov The branching ratios for these products have been determined under specific conditions. nih.gov The reaction of C2H with isobutene also produces this compound among other products. ebi.ac.uk

In the case of the phenyl radical reaction with cis-3-penten-1-yne, the initial addition of the phenyl radical forms C11H11 intermediates. rsc.org These intermediates can then undergo complex reaction pathways involving cyclization and hydrogen elimination to form various PAH products. rsc.org The specific products formed and their branching ratios depend on the addition site of the phenyl radical and the subsequent isomerization and decomposition pathways of the intermediate radicals. rsc.org

Isomerization Phenomena of this compound

This compound can undergo isomerization, transforming into other structural or stereoisomeric forms. These processes are important in understanding its behavior under different thermal conditions and in various chemical environments.

Stereoisomerization (E/Z Interconversion)

This compound exists as (E) and (Z) stereoisomers due to the double bond at the C3-C4 position. nih.govnih.gov The interconversion between these isomers, known as stereoisomerization, can occur under certain conditions, such as elevated temperatures. Research has investigated the thermochemistry of the isomerization between (Z)-3-penten-1-yne and (E)-3-penten-1-yne. nist.gov At 959 K in the gas phase, the enthalpy change for the isomerization from (Z) to (E) was reported as -4.0 ± 3.0 kJ/mol. nist.gov

Rearrangements to Other C5H6 Isomers (e.g., 1,3-cyclopentadiene, 4-penten-1-yne, 1,2,4-pentatriene)

This compound can rearrange to other isomers with the molecular formula C5H6. Notable examples include 1,3-cyclopentadiene, 4-penten-1-yne, and 1,2,4-pentatriene (B81041). osti.govresearchgate.net

Studies have shown that this compound can isomerize to 1,2,4-pentatriene at elevated temperatures. researchgate.net The enthalpy change for the isomerization of (Z)-3-penten-1-yne to 1,2,4-pentatriene at 959 K in the gas phase has been reported as -1.0 ± 7.9 kJ/mol. nist.gov

The formation of 1,3-cyclopentadiene from C5H6 isomers, including potentially this compound, can occur through hydrogen atom assisted isomerization, particularly in high-temperature environments. uhmreactiondynamics.orgnih.govacs.org 1,3-Cyclopentadiene is a cyclic diene known for its reactivity in Diels-Alder reactions. wikipedia.org

1-Penten-4-yne (also known as allylacetylene) is another C5H6 isomer that can be formed from reactions involving C5H6 species. nih.govuni.lu While direct isomerization of this compound to 4-penten-1-yne was not explicitly detailed in the search results, the formation of both isomers in radical reactions suggests potential interconversion pathways. nih.gov

The rearrangement pathways between these C5H6 isomers can be complex and depend on the specific conditions, such as temperature and the presence of catalysts or radical species. uhmreactiondynamics.orgnih.govacs.orgresearchgate.net

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 638083 nih.gov |

| (Z)-3-Penten-1-yne | 643788 nih.gov |

| Ethynyl Radical | 123271 wikipedia.orgnih.govnih.gov |

| Phenyl Radical | 123159 nih.govguidechem.com |

| Propynyl Radical | 137767 guidechem.comnih.gov |

| 1,3-Cyclopentadiene | 7612 wikipedia.org |

| 4-Penten-1-yne | 522708 nih.gov |

| 1,2,4-Pentatriene | 139187 nih.gov |

Interactive Data Table: Enthalpy of Isomerization for (Z)-3-Penten-1-yne (Gas Phase, 959 K)

| Isomerization To | Enthalpy Change (kJ/mol) | Method | Reference |

| (E)-3-Penten-1-yne | -4.0 ± 3.0 | Eqk | Roth, Hopf, et al., 1994 nist.gov |

| 1,2,4-Pentatriene | -1.0 ± 7.9 | Eqk | Roth, Hopf, et al., 1994 nist.gov |

Note: Data is from NIST Chemistry WebBook nist.gov. Eqk refers to equilibrium constant method.

Mechanistic Insights into Isomerization Pathways

The isomerization of this compound (C₅H₆), an enyne featuring both a triple bond and a double bond, can proceed through various mechanistic pathways, influenced by factors such as temperature, presence of catalysts, and reaction environment. These pathways can lead to the interconversion of isomers or skeletal rearrangements, yielding different C₅H₆ species.

One fundamental isomerization involves the interconversion between the (E) and (Z) stereoisomers of this compound at the C=C double bond. This process typically occurs via rotation around the double bond, which requires overcoming a rotational barrier. Research using techniques like reaction thermochemistry has provided insights into the energy differences between these isomers. For instance, studies have reported the enthalpy of reaction for the isomerization of (Z)-3-Penten-1-yne to (E)-3-Penten-1-yne, indicating a small energy difference between the two forms nist.gov.

Beyond simple stereoisomerization, this compound, as a 1,3-enyne, can potentially undergo skeletal isomerization or cycloisomerization reactions. While much of the literature on enyne cycloisomerization focuses on 1,6-enynes, the general principles of metal-catalyzed pathways can be relevant. Transition metals such as gold, platinum, rhodium, and indium have been shown to catalyze the cycloisomerization of various enynes through diverse mechanisms pku.edu.cnwikipedia.orgorganic-chemistry.orgacs.orgnih.gov. These mechanisms often involve the activation of the alkyne or alkene moiety through coordination to the metal center, followed by intricate steps such as carbometalation, hydrometalation, or the formation of reactive intermediates like cyclopropylcarbenes or metal vinylidenes pku.edu.cnwikipedia.orgorganic-chemistry.orgacs.orgnih.gov. The specific pathway and resulting cyclic isomer (e.g., cyclic dienes, cyclobutenes, or cyclopropanes) depend heavily on the catalyst, substituents on the enyne, and reaction conditions wikipedia.orgacs.org. Although detailed mechanistic studies specifically on the metal-catalyzed cycloisomerization of this compound are less extensively documented in the provided search results compared to 1,6-enynes, the established principles for related enyne systems provide a framework for understanding potential catalyzed transformations of this compound.

In gas-phase environments, this compound has been observed as a product in certain reactions and can subsequently undergo isomerization to other C₅H₆ isomers, notably cyclopentadiene (B3395910) uhmreactiondynamics.orgosti.govuhmreactiondynamics.orgresearchgate.netnih.gov. These transformations can occur under high-temperature conditions or be assisted by the presence of radical species, such as hydrogen atoms uhmreactiondynamics.orgosti.govnih.gov. Theoretical studies employing quantum chemical calculations, including Density Functional Theory (DFT) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, have been utilized to investigate the potential energy surfaces and reaction mechanisms for the formation and subsequent isomerization of C₅H₆ isomers in the gas phase researchgate.net. These studies help elucidate the transition states and energy barriers involved in the interconversion of acyclic enynes like this compound to cyclic structures such as cyclopentadiene researchgate.net.

While specific, comprehensive data tables detailing the kinetics and thermodynamics of all possible isomerization pathways of this compound were not the primary focus of the provided search results, the research highlights the different types of isomerization (cis-trans, skeletal rearrangement, cyclization) that enynes, including this compound, can undergo and the theoretical and experimental methods used to probe their mechanisms.

Advanced Spectroscopic and Analytical Techniques for Research on 3 Penten 1 Yne

Applications of Photoionization Mass Spectrometry (PIMS) for Reaction Product Identification and Isomer Resolution

Photoionization Mass Spectrometry (PIMS), often coupled with tunable synchrotron radiation, is a powerful technique for the identification and resolution of isomers, including those of C5H6 like 3-Penten-1-yne (B140091). nih.govlookchem.comnih.gov This technique involves photoionizing molecules with vacuum ultraviolet (VUV) radiation and then analyzing the resulting ions by mass spectrometry. By scanning the photon energy, photoionization efficiency (PIE) curves can be generated, which are unique for different isomers due to their distinct ionization energies and photoionization cross sections. nih.gov

PIMS has been used to study reactions where C5H6 isomers are formed. For instance, in the reaction between the ethynyl (B1212043) radical (C2H) and propene (C3H6) at low temperatures (79 K), PIMS analysis of the m/z = 66 products revealed the presence of 4-penten-1-yne, cis- and trans-3-penten-1-yne, and 2-methyl-1-buten-3-yne. leidenuniv.nlebi.ac.uk The photoionization spectra allowed for the isomer-resolved product branching ratios to be determined. leidenuniv.nlebi.ac.uk Similarly, in the reaction of methylidyne radical (CH) with 2-methylfuran, (Z)-3-penten-1-yne was identified as a primary product at m/z = 66 using multiplexed photoionization mass spectrometry. nih.gov The reaction of the allyl radical (C3H5) with acetylene (B1199291) (C2H2) in a pyrolysis reactor, coupled with tunable synchrotron radiation photoionization and molecular beam mass spectrometry, also utilized this approach to identify C5H6 isomers. rsc.orgrsc.org While cyclopentadiene (B3395910) was identified as a major product, the analysis of PIE curves at m/z = 66 confirmed the formation of other C5H6 isomers, including this compound. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and stereochemistry of organic molecules, including this compound. nih.govlibretexts.orgazooptics.com By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in 1H NMR and 13C NMR spectra, chemists can elucidate the connectivity of atoms and the spatial arrangement of functional groups. libretexts.orgazooptics.com

For this compound, NMR spectroscopy can provide crucial information about the vinylic protons and carbons, as well as the acetylenic proton and the methyl group. The chemical shifts of these nuclei are influenced by their electronic environment, allowing for differentiation between the (E) and (Z) isomers. Analysis of coupling constants (J values) between protons can further confirm the relative orientation of substituents around the double bond, enabling stereochemical assignments. libretexts.org While specific detailed NMR data for this compound isomers in the search results are limited to mentions of available spectra in databases nih.govnih.gov, the general principles of NMR application for structural and stereochemical analysis are well-established libretexts.orgazooptics.com.

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating and identifying components in complex reaction mixtures. nih.govchemspider.comescholarship.orgresearchgate.net In the context of this compound research, GC-MS can be used to analyze the products formed in various reactions. The gas chromatograph separates the volatile components of the mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass spectral data for each separated component, allowing for their identification based on their fragmentation patterns and mass-to-charge ratios (m/z). nih.govnih.gov

GC-MS has been employed in studies where this compound is a potential product or is present in a mixture. For example, GC-MS data for this compound (with NIST numbers and m/z values) are available in spectral databases, indicating its detectability by this method. nih.govnih.gov The technique is valuable for monitoring the progress of reactions, identifying byproducts, and quantifying the relative amounts of different components in a reaction mixture. escholarship.orgresearchgate.net The ability of GC-MS to separate isomers, when coupled with suitable GC columns, makes it a complementary technique to PIMS for analyzing mixtures containing this compound and its isomers. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis in Mechanistic Studies

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on the vibrations of its chemical bonds. nih.govstudymind.co.ukpressbooks.pubspecac.comlibretexts.orglibretexts.org This technique can provide insights into the molecular structure and can be particularly useful in mechanistic studies to identify intermediates or products containing specific functional groups. studymind.co.uklibretexts.org

For this compound, IR spectroscopy would show characteristic absorption bands corresponding to the stretching vibrations of the C≡C triple bond, the C=C double bond, and the C-H bonds (both sp and sp2 hybridized). pressbooks.pubspecac.comlibretexts.org The terminal alkyne C-H stretch typically appears around 3300 cm-1, while alkene C=C stretches are usually in the 1640-1680 cm-1 range, and vinylic C-H stretches are around 3020-3100 cm-1. pressbooks.publibretexts.org Although specific IR spectra for this compound were not detailed in the search results, the principles of IR spectroscopy allow for the identification of these key functional groups, which can be crucial for confirming the presence of this compound in a reaction mixture or for studying reactions that involve changes to these functional groups. studymind.co.uklibretexts.orglibretexts.org

Utilization of Synchrotron Radiation for Advanced Spectroscopic Probes

Synchrotron radiation provides a tunable and high-intensity source of vacuum ultraviolet (VUV) photons, which is particularly advantageous for advanced spectroscopic techniques like photoionization mass spectrometry. nih.govnih.gov The tunability of synchrotron radiation allows for precise control over the ionization energy, enabling the generation of detailed photoionization efficiency curves that are essential for isomer selective detection and analysis. nih.gov

The application of synchrotron radiation in conjunction with PIMS has been demonstrated in several studies involving C5H6 isomers, including this compound. nih.govnih.gov For example, research conducted at the Advanced Light Source (ALS) at Lawrence Berkeley National Laboratory utilized tunable VUV radiation from a synchrotron to photoionize reaction products and study reactions forming C5H6 isomers at low temperatures. nih.govleidenuniv.nl Similarly, studies at the Swiss Light Source employed synchrotron radiation for photoion mass-selected threshold photoelectron spectroscopy to identify reaction products, including C5H6 isomers. rsc.org The high flux and tunability of synchrotron radiation are critical for obtaining high-resolution photoionization spectra and achieving isomer discrimination, which are often challenging with conventional VUV sources. nih.gov

Compound PubChem CID this compound 638083 (Z)-3-Penten-1-yne 643788 (E)-3-Penten-1-yne 638083 (Note: PubChem lists (E)-3-Penten-1-yne under the same CID as the general this compound entry, although it also lists (Z)-3-Penten-1-yne separately. The (E) isomer is specifically mentioned with this CID in some sources.) nih.govchemspider.com 4-Penten-1-yne 5353351 2-methyl-1-buten-3-yne 10974 1,3-Cyclopentadiene 6496 Vinylacetylene 9967 Propene 6 Ethynyl radical Not applicable (radical) Methylidyne radical Not applicable (radical) Allyl radical Not applicable (radical) Acetylene 6322

Computational and Theoretical Frameworks in 3 Penten 1 Yne Research

Quantum Chemical Methodologies for Electronic Structure and Energetics

The foundation of theoretical research on 3-penten-1-yne (B140091) lies in quantum chemical methodologies that solve the electronic Schrödinger equation to determine the molecule's energy and properties. These methods are essential for understanding the stability and reactivity of this compound and its isomers.

Ab Initio Methods: These "from the beginning" calculations are derived directly from theoretical principles without the inclusion of experimental data. In studies of C5H6 isomers, including this compound, ab initio electronic structure calculations are employed to explore their potential energy surfaces. rsc.org High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are often used to provide benchmark-quality energies for key species on a reaction pathway. For instance, in the study of the reaction between the methylidyne radical (CH) and 1-butyne (B89482), the CCSD(T)-F12/cc-pVTZ-f12 level of theory was used to refine the energies of reactants, intermediates, transition states, and products, including (E)- and (Z)-3-penten-1-yne. uhmreactiondynamics.org

Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov This method calculates the electronic energy based on the molecule's electron density. mdpi.com For reactions involving C5H7 radicals that can lead to this compound, DFT functionals like ωB97X-D with a 6-311G(d,p) basis set are used to optimize the geometries of all relevant molecular structures and to calculate zero-point vibrational energies (ZPE). uhmreactiondynamics.org The choice of functional is crucial, as different functionals can yield varying results; however, methods like B3LYP have been shown to provide reliable relative stabilities in many cases. nih.gov

Complete Basis Set (CBS) Methods: Methods like CBS-QB3 are composite approaches that aim to extrapolate to the complete basis set limit to achieve high accuracy in thermochemical calculations. They combine results from several lower-level calculations to estimate the results of a much more computationally expensive, high-level calculation. These methods are particularly valuable for determining accurate enthalpies of formation and reaction energies for a series of related isomers, which is critical in understanding the relative prevalence of molecules like this compound under different conditions.

Potential Energy Surface (PES) Mapping of Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional "landscape" that maps the potential energy of a chemical system as a function of its atomic coordinates. libretexts.orgwayne.edu Exploring the PES is fundamental to understanding reaction mechanisms, identifying stable intermediates, and locating the transition states that govern reaction rates. libretexts.org

For this compound, PES mapping has been crucial in elucidating its formation pathways. Theoretical studies have mapped the PES for the reaction of the propargyl radical (ċC3H3) with ethylene (B1197577) (C2H4), revealing pathways that lead to various C5H6 isomers, including this compound. rsc.org Similarly, detailed PES calculations for the reaction of the methylidyne radical (CH) with 1-butyne have uncovered a complex network of interconnected C5H7 intermediates that can isomerize and ultimately dissociate to form products like (E)- and (Z)-3-penten-1-yne plus a hydrogen atom. uhmreactiondynamics.org These maps show that the formation of this compound is just one of several possible outcomes, competing with other isomers such as 4-penten-1-yne and 2-methyl-1-buten-3-yne. uhmreactiondynamics.org The PES reveals which pathways are energetically favorable by identifying the lowest energy routes from reactants to products. libretexts.org

Below is a table summarizing key intermediates and products identified on the C5H7 PES leading to this compound from the reaction of the CH radical with 1-butyne, with relative energies calculated at the CCSD(T)-F12//ωB97X-D level. uhmreactiondynamics.org

| Species | Description | Relative Energy (kJ mol⁻¹) |

| CH + 1-butyne | Reactants | 0.0 |

| i1 (C5H7 radical) | Initial adduct from CH addition to C1 of 1-butyne | -244.1 |

| i2 (C5H7 radical) | Initial adduct from CH addition to C2 of 1-butyne | -218.4 |

| i20 (C5H7 radical) | Isomerized intermediate | -257.6 |

| (Z)-3-Penten-1-yne + H | Product Channel | -113.8 |

| (E)-3-Penten-1-yne + H | Product Channel | -116.5 |

| 4-Penten-1-yne + H | Competing Product Channel | -121.2 |

| 2-Methyl-1-buten-3-yne + H | Competing Product Channel | -146.5 |

| Vinylacetylene + Methyl radical | Competing Product Channel | -127.3 |

Data sourced from the theoretical study of the reaction of the methylidyne radical with 1-butyne. uhmreactiondynamics.org

Reaction Dynamics and Kinetic Modeling

While a PES provides a static map of reaction possibilities, understanding the actual outcome requires studying the dynamics of the system. Statistical theories like Rice–Ramsperger–Kassel–Marcus (RRKM) theory and master equation analysis are used to predict reaction rates and product branching ratios under specific conditions of temperature and pressure. rsc.org

RRKM Theory: This theory is used to calculate microcanonical rate constants for unimolecular reactions, assuming that energy is rapidly redistributed among all vibrational modes of an energized molecule before it reacts. rsc.org In the context of this compound formation, RRKM theory has been applied to the energized C5H7 radical intermediates formed from precursor reactions. uhmreactiondynamics.org The calculations determine the rate at which these intermediates isomerize or dissociate into various product channels, such as (Z)/(E)-3-penten-1-yne + H. uhmreactiondynamics.org

Master Equation Theory: The master equation provides a more detailed description by modeling the population of molecules at different energy levels. uq.edu.aumdpi.com It accounts for the competition between collisional energy transfer (which can de-energize a molecule) and unimolecular reaction (dissociation or isomerization). This framework is essential for predicting how product yields, including that of this compound, change with temperature and pressure. For the formation of C5H6 isomers, RRKM/master equation analysis has shown that product selectivity is highly dependent on conditions. rsc.org For example, the formation of this compound is significant at the high temperatures found in combustion environments, whereas cyclic isomers may be favored in low-temperature, low-pressure environments like those in astrochemistry. rsc.org

Theoretical Prediction and Characterization of Isomeric Forms and Radical Intermediates

Computational methods are exceptionally powerful for identifying and characterizing transient species like radical intermediates and for comparing the relative stabilities of various isomers. The C5H6 formula, to which this compound belongs, encompasses a large number of structural isomers. uhmreactiondynamics.org

Theoretical calculations can predict the structures and energies of these isomers with high accuracy. This is critical for interpreting experimental results, such as those from photoionization mass spectrometry, where multiple isomers may be present at the same mass-to-charge ratio (m/z = 66 for C5H6). rsc.org Computational predictions of ionization energies and Franck-Condon factors help to assign specific isomers to the observed experimental signals. rsc.org

Furthermore, the reaction pathways leading to this compound are mediated by numerous C5H7 radical intermediates. uhmreactiondynamics.org The C5H7 potential energy surface is particularly complex due to the molecule's high degree of unsaturation. uhmreactiondynamics.org Quantum chemical calculations are the primary means of identifying the structures of these radicals, determining their relative energies, and finding the transition states that connect them. This allows researchers to build a comprehensive mechanistic picture of how reactants are converted into this compound and its various isomers. uhmreactiondynamics.org

The following table lists several C5H6 isomers and their calculated relative stabilities.

| Isomer Name | Structure Type | Relative Stability (Example) |

| Cyclopentadiene (B3395910) | Cyclic | Most Stable |

| This compound | Acyclic Enyne | Less Stable than Cyclopentadiene |

| 1,2,4-Pentatriene (B81041) | Acyclic Allene | Intermediate Stability |

| 4-Penten-1-yne | Acyclic Enyne | Similar to this compound |

| 1,3-Pentadiyne | Acyclic Diyne | Higher Energy |

Relative stabilities are context-dependent and can be influenced by the level of theory used.

Simulation of Spectroscopic Properties for Experimental Correlation

A crucial application of computational chemistry is the prediction of spectroscopic properties, which provides a direct link between theoretical models and experimental observations. By simulating spectra for a proposed structure, chemists can confirm the identity of experimentally synthesized or observed molecules.

Vibrational Spectroscopy (IR and Raman): DFT and ab initio calculations can predict the vibrational frequencies and intensities of a molecule. These computed frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and FT-Raman spectra. This comparison helps to confirm the molecular structure and provides a detailed assignment of the observed vibrational bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. wu.ac.th By calculating the NMR spectra for all plausible isomers and conformers, researchers can match the theoretical data with experimental results to unambiguously determine the structure of the compound being studied. wu.ac.thresearchgate.net

Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) is a common method for calculating the energies of electronic transitions. These calculations can predict the UV-Visible absorption spectrum of a compound, helping to understand its electronic structure and photochemistry.

These simulated spectra are invaluable for identifying this compound in complex mixtures, such as those produced in combustion or astrochemical environments, where experimental isolation and characterization can be challenging.

Strategic Applications of 3 Penten 1 Yne in Advanced Organic Synthesis

Role as a Key Building Block for Complex Organic Scaffolds

3-Penten-1-yne (B140091), a member of the enyne class of organic compounds, serves as a versatile and strategic building block in the synthesis of complex molecular architectures. Its structure, which features both a carbon-carbon double bond (alkene) and a terminal carbon-carbon triple bond (alkyne) within a five-carbon chain, provides two distinct sites for chemical reactions. This bifunctionality allows for controlled, stepwise modifications, making it a valuable precursor for creating intricate organic scaffolds. The unique arrangement of atoms in enynes like this compound enables them to participate in a wide array of chemical transformations, establishing them as indispensable components in the construction of pharmaceuticals and other specialty chemicals. The ability to selectively react at either the double or triple bond, or to engage both in concerted cyclization reactions, grants chemists the flexibility to build molecular frameworks with high degrees of complexity and precision.

Synthesis of Natural Products and Bioactive Molecules

The inherent reactivity and defined stereochemistry of this compound make it a valuable component in the total synthesis of various natural products and biologically active molecules.

Formation of Polycyclic Aromatic Hydrocarbons (PAHs) and Soot Precursors in Astrochemical and Combustion Environments

In high-temperature environments, such as those found in combustion flames and interstellar media, this compound plays a significant role in the formation of polycyclic aromatic hydrocarbons (PAHs). PAHs are known precursors to soot and have significant environmental and astrochemical implications.

Detailed computational studies have investigated the reaction between phenyl radicals (C₆H₅) and cis-3-penten-1-yne, identifying multiple pathways for the formation of bicyclic PAHs. The initial reaction of the phenyl radical with the enyne is highly exothermic and proceeds with only minor energy barriers, providing a strong driving force for PAH formation.

Five potential reaction pathways have been explored, involving the phenyl radical attacking different carbon atoms of the this compound molecule or its corresponding radicals. These complex reaction cascades involve steps such as hydrogen migration, ring closure, and hydrogen dissociation. The research predicts the formation of at least nine potential PAH products, with several being energetically favorable at lower temperatures. The calculated energy barriers for these formation pathways are low enough to be overcome in various flame conditions, indicating that these reactions can contribute significantly to PAH growth and soot inception.

| Resulting PAH | Reaction Pathway Description | Highest Energy Barrier (kcal mol⁻¹) | Reference |

|---|---|---|---|

| CS6 | Reaction at C¹ position, via H-migration and ring closure | 34.6 | sigmaaldrich.com |

| CS10 | Reaction at C¹ position, via H-migration, ring closure, and H-dissociation | 36.8 | sigmaaldrich.com |

| CS13 | Reaction at C¹ position, via H-abstraction and ring closure | 34.9 | sigmaaldrich.com |

| CS28 | Reaction with C⁴-radical, via H-abstraction | 23.4 | sigmaaldrich.com |

| CS34 | Reaction with C³-radical, via H-abstraction and ring closure | 38.0 | nih.gov |

Development of Specialty Chemicals and Functional Materials

The distinct chemical functionalities within this compound provide opportunities for its use in the development of specialty chemicals and advanced functional materials. The terminal alkyne group is particularly notable for its utility in modern synthetic chemistry, especially in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific joining of molecular fragments, enabling the construction of complex molecules, polymers, and modified surfaces.

The presence of both a polymerizable double bond and a versatile triple bond makes this compound a candidate for creating cross-linked polymers or functionalized polymer chains with tailored properties. It can act as a linker molecule to connect different polymer backbones or to attach specific functional groups, leading to materials with applications in electronics, coatings, or biomedical devices. While specific industrial applications are not widely documented, the fundamental structure of this compound positions it as a valuable tool for research and development in materials science.

Future Perspectives and Emerging Avenues in 3 Penten 1 Yne Research

Innovations in Green and Sustainable Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact through the use of renewable resources, energy-efficient processes, and the minimization of hazardous waste. While specific green synthesis routes for 3-penten-1-yne (B140091) are not yet extensively documented, the broader field of alkyne and enyne synthesis offers a roadmap for future innovations.

One promising approach lies in the utilization of biomass-derived feedstocks . Research is ongoing to convert molecules from renewable sources into valuable chemical intermediates. nih.gov For instance, processes that can transform bio-derived molecules into the C5 backbone of this compound would represent a significant step towards a more sustainable production method. Another key area is the development of catalytic systems that operate under milder conditions and utilize non-toxic, earth-abundant metals. The use of recyclable catalysts, which can be easily separated from the reaction mixture and reused, is also a critical aspect of sustainable synthesis. organic-chemistry.org Future research will likely focus on applying these general principles to the specific synthesis of this compound, moving away from traditional methods that may rely on harsh reagents and generate significant waste.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Enynes

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Feedstock | Petroleum-based | Biomass-derived, renewable |

| Catalysts | Often precious metals, single-use | Earth-abundant metals, recyclable |

| Solvents | Volatile organic compounds | Water, ionic liquids, solvent-free |

| Energy Input | High temperatures and pressures | Milder reaction conditions |

| Byproducts | Often stoichiometric, potentially hazardous | Minimized, non-toxic |

Advanced Catalytic Systems for Enhanced Reactivity and Selectivity

The dual functionality of this compound, with its alkene and alkyne moieties, presents both a challenge and an opportunity for catalytic transformations. Achieving high levels of reactivity and selectivity is paramount for its effective use in complex molecule synthesis. Research into advanced catalytic systems is crucial for unlocking the full potential of this versatile molecule.

Palladium-catalyzed reactions , such as Sonogashira coupling and hydroalkynylation, are well-established for the synthesis of enynes. organic-chemistry.orgorganic-chemistry.org Future developments may focus on creating more active and selective palladium catalysts that can operate at lower loadings and tolerate a wider range of functional groups. nih.govcore.ac.ukRuthenium catalysts are particularly known for their application in enyne metathesis, a powerful tool for forming new carbon-carbon bonds and constructing cyclic systems. nih.govorganic-chemistry.org Innovations in ligand design for ruthenium complexes could lead to catalysts with enhanced stability and the ability to control stereoselectivity with greater precision. youtube.com

Furthermore, gold-catalyzed reactions have emerged as a powerful method for activating alkynes towards a variety of transformations. mdpi.comnih.govresearchgate.netnih.govmdpi.com The development of novel gold catalysts could enable unique cyclization and addition reactions of this compound, leading to the synthesis of novel molecular architectures. mdpi.com Copper-catalyzed functionalization of enynes is another rapidly developing area, offering alternative pathways for boro- and hydrofunctionalizations. rsc.org The ongoing quest for new ligands and catalyst systems promises to deliver more efficient and selective transformations of this compound.

Real-Time Spectroscopic Monitoring of Reaction Dynamics

A deep understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Real-time spectroscopic monitoring provides a powerful window into the dynamic changes occurring during a chemical reaction, allowing for the identification of transient intermediates and the elucidation of reaction pathways.

While real-time spectroscopic studies specifically targeting this compound reactions are limited, research on similar molecules provides a strong precedent. For instance, the conformational isomerization kinetics of the closely related pent-1-en-4-yne have been investigated using a combination of IR-Fourier transform microwave double-resonance spectroscopy and high-resolution, single-photon IR spectroscopy. nih.govumn.edunih.govresearchgate.net This study revealed that at an internal energy of approximately 3330 cm⁻¹, the molecule undergoes isomerization between its stable cis and skew conformations on a picosecond timescale. nih.govnih.govresearchgate.net

Future research could apply similar advanced spectroscopic techniques to monitor the reactions of this compound in real-time. For example, in situ Fourier-transform infrared (FTIR) spectroscopy could be used to track the consumption of reactants and the formation of products during a catalytic reaction, providing valuable kinetic data. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for real-time monitoring to gain insights into the structural evolution of the reacting species. The application of these powerful analytical tools will undoubtedly lead to a more profound understanding of the reaction dynamics of this compound.

Table 2: Spectroscopic Techniques for Real-Time Reaction Monitoring

| Technique | Information Gained | Potential Application for this compound |

| FTIR Spectroscopy | Changes in functional groups, reaction kinetics | Monitoring hydrogenation or hydrofunctionalization reactions |

| NMR Spectroscopy | Structural changes, identification of intermediates | Elucidating mechanisms of catalytic cyclization reactions |

| Raman Spectroscopy | Vibrational modes, molecular structure | Studying catalyst-substrate interactions |

| UV-Vis Spectroscopy | Electronic transitions, concentration changes | Monitoring reactions involving colored species or catalysts |

Computational Design of Novel Reactions and Materials

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the in silico design of new molecules and materials. Density Functional Theory (DFT) calculations, for example, can be used to explore the potential energy surfaces of reactions involving this compound, providing insights into transition states and reaction barriers. nih.gov

While specific computational studies focused solely on this compound are not abundant, the principles can be readily applied. For instance, computational modeling could be used to design new catalysts with enhanced selectivity for specific transformations of this compound. By understanding the electronic and steric factors that govern catalyst performance, researchers can rationally design ligands that favor desired reaction pathways. nih.gov

Furthermore, the unique structure of this compound makes it an interesting candidate as a monomer for the synthesis of novel polymers. Computational methods can be employed to predict the properties of polymers derived from this compound, such as their electronic, mechanical, and thermal characteristics. This in silico screening can guide experimental efforts towards the synthesis of new materials with tailored functionalities. The synergy between computational design and experimental validation will be a driving force in uncovering new reactions and applications for this compound.

Unveiling Further Roles in Astrochemistry and Atmospheric Processes

The study of molecules in extraterrestrial environments, known as astrochemistry, seeks to understand the chemical processes that occur in the interstellar medium (ISM) and their role in the formation of stars and planets. astrochem.orghokudai.ac.jpfrontiersin.orgsciencefocus.com Recent research has highlighted the potential presence and formation of C5H6 isomers, including this compound, in these environments.

A study investigating the reaction of the propargyl radical (•C₃H₃) with ethylene (B1197577) (C₂H₄) in a micro SiC reactor identified this compound as one of the products. rsc.org The analysis of the photoionization efficiency confirmed the formation of cyclic and linear C5H6 isomers, with this compound being a notable linear product. rsc.org The study suggests that at high temperatures, characteristic of combustion environments, the formation of 4-penten-1-yne and this compound is significant. rsc.org This finding points to a potential pathway for the formation of such molecules in planetary nebulae and the circumstellar envelopes of carbon-rich stars. rsc.org Another study on the gas-phase formation of C5H6 isomers through the reaction of the methylidyne radical with 1,2-butadiene (B1212224) also suggests the potential for forming cyclic C5H6 isomers in cold molecular clouds. uhmreactiondynamics.org

While the direct detection of this compound in the ISM has not yet been reported, these formation studies provide a strong impetus for future astronomical searches. The identification of this compound in these environments would provide valuable insights into the complex chemical networks that lead to the formation of larger organic molecules in space. Furthermore, understanding the atmospheric chemistry of this compound, including its photochemical reactions and interactions with other atmospheric species, is an area ripe for exploration. Such studies could reveal its potential contribution to the formation of aerosols and other atmospheric phenomena.

Q & A

Q. How can researchers optimize synthetic routes for 3-Penten-1-yne to minimize by-products?

- Methodological Answer : The propargyl bromide and acetylene reaction under basic conditions (e.g., sodium amide) is a common pathway but often yields undesired by-products. To optimize, researchers can:

- Adjust stoichiometric ratios (e.g., excess acetylene to favor terminal alkyne formation).

- Explore alternative bases (e.g., potassium tert-butoxide) to reduce side reactions.

- Use catalytic systems (e.g., Pd/Cu) to enhance regioselectivity .

- Experimental Design : Monitor reaction progress via GC-MS to quantify intermediates and optimize temperature gradients.

Q. What spectroscopic techniques are most effective for distinguishing this compound from its isomers?

- Methodological Answer :

- IR Spectroscopy : Confirm triple bond presence via C≡C stretch (~2100–2260 cm⁻¹) and double bond (C=C stretch ~1620–1680 cm⁻¹).

- NMR : Use -NMR to identify vinyl protons (δ 4.8–6.0 ppm) and acetylenic protons (δ 1.8–2.5 ppm). -NMR can resolve overlapping signals for sp² and sp carbons .

- Raman Spectroscopy : Detect conjugation effects between double and triple bonds .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) to assess decomposition thresholds.

- Light Sensitivity : Store in amber vials and monitor UV-Vis absorption changes over time.

- Solvent Effects : Test solubility in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane) to identify optimal storage media .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound in oxidation vs. reduction reactions?

- Methodological Answer :

- Oxidation : Use DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution, predicting preferential attack at the triple bond by ozone or KMnO₄. Compare activation energies for epoxidation vs. cleavage pathways .

- Reduction : Employ deuterium-labeling experiments to trace hydrogenation sites (e.g., Lindlar catalyst for partial reduction). Analyze stereochemical outcomes via chiral HPLC .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?

- Methodological Answer :

- Data Reconciliation : Cross-validate experimental values (e.g., combustion calorimetry) with high-level ab initio methods (e.g., CCSD(T)/CBS).

- Error Analysis : Quantify uncertainties from instrument calibration (e.g., ±0.5 kcal/mol in calorimetry) and basis-set limitations in computational models .

- Collaborative Studies : Compare results across labs using standardized protocols (e.g., IUPAC guidelines) .

Q. What strategies enable the use of this compound as a metabolic tracer in biological systems?

- Methodological Answer :

- Isotope Labeling : Synthesize - or -labeled analogs via Sonogashira coupling with labeled precursors.

- In Vivo Tracking : Use LC-MS/MS to detect labeled metabolites in cell lysates, correlating with enzymatic activity (e.g., cytochrome P450 interactions).

- Toxicity Screening : Perform MTT assays on mammalian cell lines to establish safe concentration thresholds .

Contradiction Analysis and Theoretical Challenges

Q. Why do computational models fail to predict the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- Model Limitations : Standard DFT functionals (e.g., B3LYP) may inadequately describe dispersion forces in transition states. Use double-hybrid functionals (e.g., B2PLYP) or MP2 for improved accuracy .

- Solvent Effects : Incorporate implicit solvent models (e.g., PCM) to simulate polar environments that stabilize charge-separated intermediates .

Q. How can researchers address discrepancies in the catalytic efficiency of metal complexes in this compound functionalization?

- Methodological Answer :

- Catalyst Screening : Test homogeneous (e.g., Wilkinson’s catalyst) vs. heterogeneous (e.g., Ni nanoparticles) systems under identical conditions (T, P, solvent).

- Kinetic Profiling : Use stopped-flow spectroscopy to measure turnover frequencies (TOF) and identify rate-limiting steps .

Guidance for Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.